molecular formula C15H19NO3 B13516842 tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate

tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate

Cat. No.: B13516842
M. Wt: 261.32 g/mol
InChI Key: IQFPNKFMANWQGT-UHFFFAOYSA-N
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Description

tert-Butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate is a synthetic building block designed for research and development, particularly in medicinal chemistry and drug discovery. This molecule incorporates two key functional groups: a tert-butyloxycarbonyl (Boc)-protected methylamine and a propargyl ether. The Boc group is a cornerstone in organic synthesis, serving as a protective group for amines to prevent unwanted reactions during synthetic sequences, and can be removed under mild acidic conditions. The presence of the propargyl ether on the phenyl ring makes this compound a valuable scaffold for further diversification. The terminal alkyne functionality is highly amenable to metal-catalyzed coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction allows researchers to efficiently conjugate the molecule with various azide-containing compounds to create complex molecular architectures, such as potential pharmaceutical intermediates or chemical probes. As a high-purity chemical, it is intended for use in laboratory research only. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. All necessary safety information should be reviewed in the associated Material Safety Data Sheet (MSDS) prior to handling.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl N-methyl-N-(4-prop-2-ynoxyphenyl)carbamate

InChI

InChI=1S/C15H19NO3/c1-6-11-18-13-9-7-12(8-10-13)16(5)14(17)19-15(2,3)4/h1,7-10H,11H2,2-5H3

InChI Key

IQFPNKFMANWQGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(prop-2-yn-1-yloxy)phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product. The final product is purified using techniques like recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate with structurally analogous carbamates, emphasizing substituent effects on physicochemical properties and reactivity:

Compound Name Substituents Key Features Applications/Findings
This compound Methyl, prop-2-yn-1-yloxy (para) Alkyne group for click chemistry; tert-butyl enhances stability Potential for bioconjugation; studied in X-ray crystallography pipelines
tert-Butyl N-(4-hydroxybenzyl)-N-[4-(prop-2-ynyloxy)benzyl]carbamate Hydroxybenzyl, prop-2-ynyloxy (para) Hydroxy group increases polarity; dual propargyl/hydroxy motifs Used in J. Org. Chem. studies; hydrogen-bonding affects crystal packing
tert-Butyl N-methyl-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate Methyl, aminomethylcyclohexyl Cyclohexyl ring introduces rigidity; primary amine for derivatization Building block for peptidomimetics; enhanced conformational control
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate Aminomethyl (para) Primary amine increases solubility; tert-butyl protects carbamate Intermediate in drug synthesis; GHS Hazard: Harmful if swallowed
tert-Butyl (4-(2-hydroxypropan-2-yl)phenyl)carbamate 2-Hydroxypropan-2-yl (para) Bulky hydroxyalkyl group; steric hindrance may reduce reactivity ≥95% purity; used in supramolecular chemistry for hydrogen bonding
tert-Butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate Methanesulfonylphenyl, carbamoylmethyl Electron-withdrawing sulfonyl group; carbamoylmethyl enhances hydrophilicity Investigated for enzyme inhibition; CAS 70145-70-9

Key Structural and Functional Insights:

Alkyne vs. Hydroxy/Amino Groups: The propargyloxy group in the target compound enables click chemistry, distinguishing it from hydroxy- or aminomethyl-substituted analogs . Hydroxy and amino groups enhance solubility but may reduce stability under acidic/basic conditions compared to the inert tert-butyl-propargyl combination .

Electron-withdrawing groups (e.g., methanesulfonyl in ) decrease carbamate nitrogen basicity, altering reactivity in nucleophilic substitutions.

Crystallographic Behavior :

  • Compounds with hydrogen-bonding motifs (e.g., hydroxybenzyl in ) exhibit distinct crystal packing patterns, as analyzed via SHELX and ORTEP .
  • The propargyloxy group’s linear geometry may favor specific intermolecular interactions, impacting melting points and solubility .

Safety Profiles :

  • While the target compound’s toxicity is unspecified, tert-butyl carbamates with primary amines (e.g., ) are labeled harmful if swallowed, suggesting similar handling precautions may apply.

Biological Activity

Tert-butyl N-methyl-N-[4-(prop-2-yn-1-yloxy)phenyl]carbamate is an organic compound that has garnered attention for its biological activity, particularly in medicinal chemistry and drug development. This compound features a tert-butyl carbamate moiety linked to a phenyl ring, which is further substituted with a prop-2-yn-1-yloxy group. This unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in research.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO3C_{14}H_{17}NO_3, with a molecular weight of 247.29 g/mol. The compound's structural complexity enhances its reactivity and potential applications in medicinal chemistry.

PropertyValue
Molecular FormulaC14H17NO3C_{14}H_{17}NO_3
Molecular Weight247.29 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily revolves around the hydrolysis of the carbamate group, which releases active amines capable of interacting with specific enzymes or receptors. The prop-2-yn-1-yloxy group may also facilitate click chemistry reactions, enhancing its utility in bioconjugation processes essential for drug development and molecular biology applications.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological effects:

  • Anti-inflammatory Activity : In studies involving structurally related carbamates, compounds showed promising anti-inflammatory effects, with inhibition percentages ranging from 39% to 54% when tested against standard drugs like indomethacin .
  • Neuroprotective Effects : Certain derivatives have demonstrated protective effects against neurotoxic agents such as amyloid beta (Aβ) peptides, reducing inflammation and oxidative stress in astrocytes .
  • Potential Anticancer Activity : Some studies suggest that similar compounds can inhibit the activity of p-glycoprotein, which is involved in multidrug resistance in cancer cells, indicating potential for overcoming resistance in cancer therapies .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory activity of several tert-butyl carbamate derivatives. Among these, one compound exhibited a significant inhibition rate of 54% in a carrageenan-induced rat paw edema model, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of a related compound against Aβ-induced cytotoxicity in astrocytes. The results indicated that treatment with the compound improved cell viability significantly compared to controls treated only with Aβ .

Q & A

Q. What advanced techniques characterize the electronic effects of the propargyloxy substituent on the carbamate group?

  • Methodological Answer :
  • UV-Vis spectroscopy : Compare λₘₐₓ shifts in polar vs. nonpolar solvents to assess charge-transfer transitions .
  • NBO analysis : Calculate hyperconjugative interactions (e.g., n(O)→σ*(C–N)) using Gaussian09 .
  • Electrochemical profiling : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6) to measure oxidation potentials of the propargyl group .

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